molecular formula C9H13BrClNO B1485826 4-Bromo-2-ethoxybenzylamine hydrochloride CAS No. 2204587-87-9

4-Bromo-2-ethoxybenzylamine hydrochloride

Cat. No.: B1485826
CAS No.: 2204587-87-9
M. Wt: 266.56 g/mol
InChI Key: BBPFUFMACYUZRQ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxybenzylamine hydrochloride is a useful research compound. Its molecular formula is C9H13BrClNO and its molecular weight is 266.56 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-bromo-2-ethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-2-12-9-5-8(10)4-3-7(9)6-11;/h3-5H,2,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPFUFMACYUZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-ethoxybenzylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and recent research findings.

This compound has the following chemical properties:

  • Chemical Formula : C9H12BrClN
  • Molecular Weight : 236.54 g/mol
  • CAS Number : 30273-22-4

This compound is characterized by the presence of a bromine atom and an ethoxy group, which may influence its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzylamines have shown promising antibacterial and antifungal activities against various pathogens. The introduction of electron-withdrawing or electron-donating groups can enhance these effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL) against E. coliMIC (mg/mL) against S. aureusMIC (mg/mL) against C. albicans
4-Bromo-2-ethoxybenzylamineTBDTBDTBD
Compound A0.01950.00480.0048
Compound B0.00480.00980.039

Note: TBD indicates that specific data for this compound is yet to be determined.

Cytotoxicity Studies

Cytotoxicity assays on various cancer cell lines have revealed that structurally similar compounds exhibit varying degrees of cytotoxic effects. For example, isoquinoline alkaloids have been reported to have IC50 values ranging from 5.1 μM to over 20 μM against different cancer cells.

Table 2: Cytotoxicity of Isoquinoline Alkaloids

Compound NameIC50 (μM) against MGC-803IC50 (μM) against HGC-27
Isoquinoline A5.17.6
Isoquinoline BTBDTBD

The mechanism by which benzylamine derivatives exert their biological effects often involves the inhibition of key enzymes or pathways within microbial or cancerous cells. For example, some compounds inhibit topoisomerase I activity, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent case study examined the antimicrobial efficacy of a series of benzylamine derivatives, including those with bromine substitutions. The study found that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxic Effects in Cancer Research

Another case study focused on the cytotoxic effects of benzylamine derivatives on breast cancer cell lines. The results indicated that certain derivatives induced significant apoptosis through mitochondrial pathways, suggesting potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-ethoxybenzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-ethoxybenzylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.